5-(2-Bromo-4,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
4-BROMO-2-METHOXY-5-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER is a complex organic compound that features a bromine atom, a methoxy group, and a thienyl group attached to a dihydropyrazolo[1,5-c][1,3]benzoxazinyl phenyl methyl ether structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-METHOXY-5-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER typically involves multi-step organic synthesis techniques. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-METHOXY-5-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
4-BROMO-2-METHOXY-5-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-BROMO-2-METHOXY-5-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-2-[9-BROMO-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL .
- Other thienyl-substituted benzoxazines .
Uniqueness
4-BROMO-2-METHOXY-5-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C22H19BrN2O3S |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
5-(2-bromo-4,5-dimethoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H19BrN2O3S/c1-26-19-10-14(15(23)11-20(19)27-2)22-25-17(13-6-3-4-7-18(13)28-22)12-16(24-25)21-8-5-9-29-21/h3-11,17,22H,12H2,1-2H3 |
InChI Key |
SJLWXBNCOIYVLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)Br)OC |
Origin of Product |
United States |
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